N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride
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Overview
Description
N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromophenyl group, an ethynyl group, and an aniline moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The reaction of 3-bromophenylmethanol with aniline to form N-[(3-bromophenyl)methyl]aniline.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl and aniline moieties.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are commonly used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl and ethynyl groups can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The aniline moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-methylaniline: Similar in structure but lacks the ethynyl group.
N-[(3-bromophenyl)methyl]aniline: Similar but without the ethynyl group.
3-Ethynylaniline: Lacks the bromophenyl group.
Uniqueness
N-[(3-bromophenyl)methyl]-3-ethynylaniline hydrochloride is unique due to the presence of both the bromophenyl and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
2751621-67-5 |
---|---|
Molecular Formula |
C15H13BrClN |
Molecular Weight |
322.6 |
Purity |
95 |
Origin of Product |
United States |
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